(1S,2S)-1-Amino-1-(3-chlorophenyl)propan-2-OL
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Overview
Description
(1S,2S)-1-Amino-1-(3-chlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(3-chlorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and nitroethane.
Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (1S,2S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(3-chlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alkylated product.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S,2S)-1-Amino-1-(3-chlorophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(3-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activity.
1-Amino-1-(4-chlorophenyl)propan-2-OL: A structural isomer with the chlorine atom in a different position on the phenyl ring.
1-Amino-1-(3-bromophenyl)propan-2-OL: A halogen-substituted analog with bromine instead of chlorine.
Uniqueness
(1S,2S)-1-Amino-1-(3-chlorophenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C9H12ClNO |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(3-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1 |
InChI Key |
MZZURCGUMUSESO-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=CC=C1)Cl)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)N)O |
Origin of Product |
United States |
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